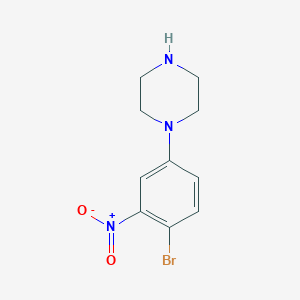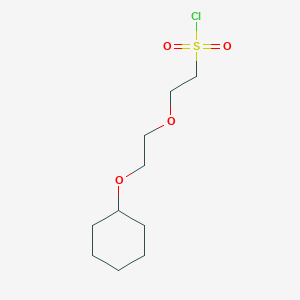
2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride involves several steps. The primary synthetic route includes the reaction of cyclohexanol with ethylene oxide to form 2-(cyclohexyloxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-(2-(cyclohexyloxy)ethoxy)ethanol. Finally, the sulfonyl chloride group is introduced by reacting the intermediate with chlorosulfonic acid under controlled conditions .
Analyse Des Réactions Chimiques
2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can participate in such reactions under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Applications De Recherche Scientifique
2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify other molecules by forming sulfonate esters or sulfonamides .
Comparaison Avec Des Composés Similaires
2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller molecular structure.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity and applications.
Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis with a different aromatic structure.
The uniqueness of this compound lies in its aliphatic structure and the presence of the cyclohexyloxy group, which imparts distinct reactivity and stability compared to its aromatic counterparts .
Propriétés
Formule moléculaire |
C10H19ClO4S |
|---|---|
Poids moléculaire |
270.77 g/mol |
Nom IUPAC |
2-(2-cyclohexyloxyethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c11-16(12,13)9-8-14-6-7-15-10-4-2-1-3-5-10/h10H,1-9H2 |
Clé InChI |
ORQVRKXHBCXGOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)OCCOCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


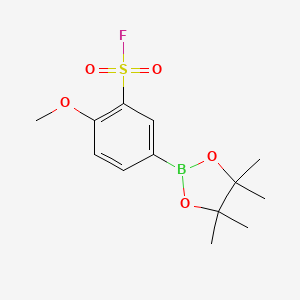
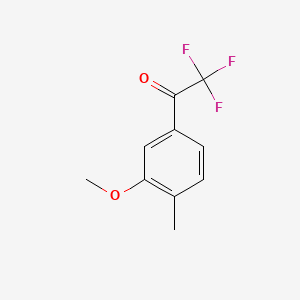
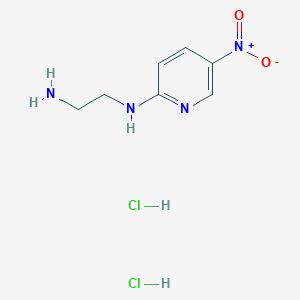
![5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B15310442.png)
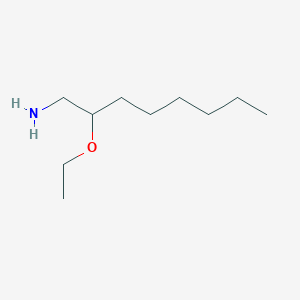
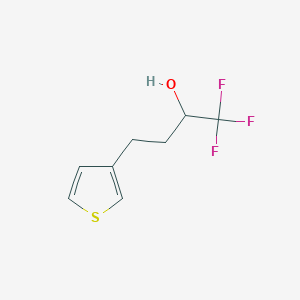

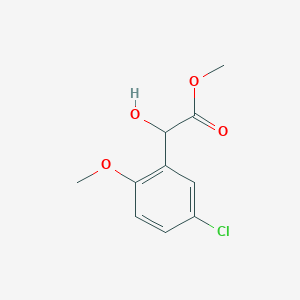
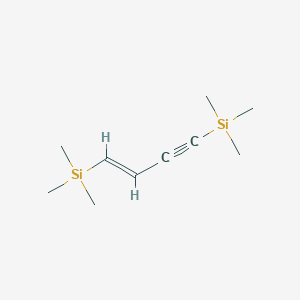
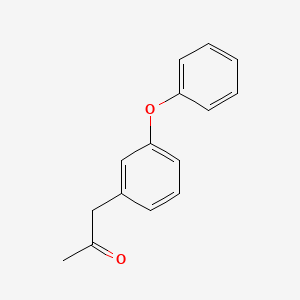
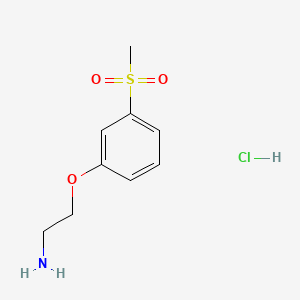
![[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B15310498.png)
amine](/img/structure/B15310507.png)
